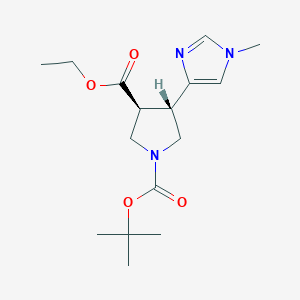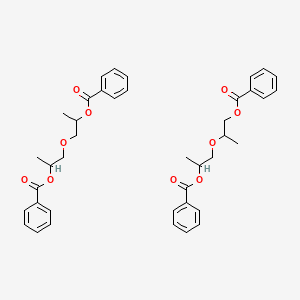
1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride
Descripción general
Descripción
1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride is a useful research compound. Its molecular formula is C5H9ClN4 and its molecular weight is 160.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Nitric Oxide Synthase
1H-Pyrazole-1-carboxamidines, including variants of 1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride, are explored as inhibitors of nitric oxide synthase. These compounds show competitive inhibition across all three isoforms of the enzyme (Lee, Martásek, Roman, & Silverman, 2000).
Quantitative Nuclear Magnetic Resonance Analysis
The content of 1H-Pyrazole-1-carboxamidine in its hydrochloride form can be determined using a quantitative NMR method. This technique involves using hydroquinone as an internal standard and methanol-d4 as a solvent (Yan, 2014).
Synthesis and Characterization
N,N′-di-Boc-1H-pyrazole-1-carboxamidine, synthesized from 1H-pyrazole-1-carboxamidine hydrochloride, is a notable derivative with applications in research and chemistry. This process involves a multi-step reaction yielding a product with high purity and yield (Ping-bao, 2008).
Energetic Compound Synthesis
1H-pyrazole-1-carboxamidine hydrochloride is used in the synthesis of energetic compounds like 1H-pyrazole-1-carboxamidine dinitramide (PACADN). PACADN, synthesized from this hydrochloride, shows good thermal stability and potential applications in energetic materials (Zhao, Jin, Peng, Liu, Tan, & Chu, 2016).
Antimicrobial Activity
Derivatives of pyrazole-1-carboxamides, which can be derived from 1H-pyrazole-1-carboxamidine hydrochloride, have been investigated for their antimicrobial activities. These derivatives show promise in treating microbial infections (Sharshira & Hamada, 2011).
Synthetic Cannabinoid Identification
1H-pyrazole-1-carboxamidine hydrochloride forms the basis of compounds like AB-CHFUPYCA, a new pyrazole-carboxamide type synthetic cannabinoid. These compounds have been identified in illegal products and are important for forensic analysis (Uchiyama, Asakawa, Kikura-Hanajiri, Tsutsumi, & Hakamatsuka, 2015).
Propiedades
IUPAC Name |
N'-methylpyrazole-1-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-7-5(6)9-4-2-3-8-9;/h2-4H,1H3,(H2,6,7);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSWHVMZAHBYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N1C=CC=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8112985.png)
![(3aR,5R,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8112992.png)
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine](/img/structure/B8112994.png)
![[Acetyl(ethyl)amino] 2,4,6-trimethylbenzenesulfonate](/img/structure/B8112995.png)
![[3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B8113004.png)

![Bis[[4-[4-(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium] oxalate, dioxalate](/img/structure/B8113019.png)

![[(5Z,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B8113028.png)



![6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8113055.png)

